molecular formula C6H12Cl2N2OS B13590478 (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride

Cat. No.: B13590478
M. Wt: 231.14 g/mol
InChI Key: IVZMLYAUGGKXSG-ZJIMSODOSA-N
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Description

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a propanol group. Compounds with thiazole rings are often of interest in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and propanol groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.

    Hydroxylation: Introduction of the propanol group through hydroxylation reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Interaction: Study of interactions with proteins and other biomolecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol: Lacks the dihydrochloride component.

    (3R)-3-amino-3-(1,3-thiazol-2-yl)butan-1-ol: Has a butanol group instead of propanol.

    (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-2-ol: Hydroxyl group on the second carbon.

Uniqueness

The presence of the dihydrochloride component might confer unique solubility, stability, or reactivity properties compared to similar compounds.

Properties

Molecular Formula

C6H12Cl2N2OS

Molecular Weight

231.14 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride

InChI

InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1

InChI Key

IVZMLYAUGGKXSG-ZJIMSODOSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl

Canonical SMILES

C1=CSC(=N1)C(CCO)N.Cl.Cl

Origin of Product

United States

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